Cas no 2103879-04-3 (5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid)
5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid
- 2103879-04-3
- 5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid
- EN300-1120319
-
- Inchi: 1S/C10H12N2O3/c13-9(14)7-11-8(15-12-7)6-4-10(5-6)2-1-3-10/h6H,1-5H2,(H,13,14)
- InChI Key: UJZJBMXRTRQKME-UHFFFAOYSA-N
- SMILES: O1C(C2CC3(CCC3)C2)=NC(C(=O)O)=N1
Computed Properties
- Exact Mass: 208.08479225g/mol
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 76.2Ų
5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120319-0.05g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1120319-0.1g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1120319-0.25g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1120319-0.5g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1120319-1.0g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1120319-2.5g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1120319-5.0g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1120319-10.0g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1120319-1g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1120319-5g |
5-{spiro[3.3]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2103879-04-3 | 95% | 5g |
$3273.0 | 2023-10-27 |
5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid
Introduction to 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic Acid (CAS No. 2103879-04-3)
5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid, identified by its CAS number 2103879-04-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a unique spiro structure linked to a heptane moiety, integrated with a 1,2,4-oxadiazole ring system. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and material science.
The spirocyclic core in 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid contributes to its rigidity and stability, which are critical factors in the design of bioactive molecules. The oxadiazole ring, known for its electron-deficient nature, enhances the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. These characteristics have positioned this compound as a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in the application of spirocyclic compounds in medicinal chemistry due to their unique structural and functional properties. The spiro connection in 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid not only provides steric hindrance but also allows for conformational flexibility, which can be exploited to optimize binding affinity and selectivity. This has led to several studies exploring its potential as an intermediate in the synthesis of small-molecule drugs targeting various diseases.
One of the most compelling aspects of 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid is its versatility in chemical modification. The carboxylic acid group at the 3-position of the oxadiazole ring provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological activities. This flexibility has been leveraged in several research endeavors aimed at developing compounds with enhanced pharmacological properties.
The heptane moiety attached to the spiro center in 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid also plays a crucial role in determining its overall physicochemical properties. This aliphatic chain can influence solubility, permeability across biological membranes, and metabolic stability, all of which are critical factors in drug development. By carefully modulating the length and composition of this side chain, researchers can fine-tune these properties to improve the drug-like characteristics of derived compounds.
Recent advancements in computational chemistry have further enhanced the understanding of the interactions between 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid and biological targets. Molecular docking studies have revealed that this compound can effectively bind to various protein receptors, suggesting its potential as an inhibitor or activator of key biological pathways. These findings have guided experimental efforts aimed at validating these predictions and exploring new therapeutic applications.
The synthesis of 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the oxadiazole ring and spirocyclic connection, followed by functional group transformations to introduce the carboxylic acid moiety. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production and further derivatization.
The biological evaluation of derivatives derived from 5-{spiro3.3heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid has shown promising results in preclinical studies. These compounds have demonstrated efficacy against various disease models, including inflammatory disorders and infectious diseases. The unique structural features of this scaffold appear to contribute to its broad-spectrum activity by interacting with multiple targets within biological systems.
In conclusion, 5-{spiro3.3heptan-2-yl}-1,2,4-oaxdiazolecarbocxxylic aci (CAS No. 2103879- 04- ) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and versatility, make it an attractive scaffold for developing novel therapeutic agents. Further exploration into its derivatives and mechanisms of action will undoubtedly contribute to advancements in drug discovery and medicine.
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